Superior Enantioselectivity in Chromene Hydrogenation – Head-to-Head Catalyst Screening
In a direct comparison using the same substrate (chromene 4), (S)-[(RuCl(H8‑BINAP))2(μ‑Cl)3][NH2Me2] at 0.5 mol % loading gave full conversion and 89 % ee, outperforming (S)-BINAP·RuCl2 (78 % ee), (S)-Segphos‑Ph·RuCl2 (82 % ee), and (S,S)-Mandyphos‑Rh (85 % ee) [1]. The result illustrates that the H8‑BINAP dimer provides an 11‑percentage‑point EE advantage over the classic BINAP‑RuCl2 catalyst under identical conditions.
| Evidence Dimension | Enantiomeric excess (ee) and conversion |
|---|---|
| Target Compound Data | 100 % conversion, 89 % ee |
| Comparator Or Baseline | (S)-BINAP·RuCl2: 100 % conversion, 78 % ee; (S)-Segphos-Ph·RuCl2: 100 % conversion, 82 % ee; (S,S)-Mandyphos‑Rh: 100 % conversion, 85 % ee |
| Quantified Difference | +11 % ee vs. BINAP·RuCl2; +7 % ee vs. Segphos‑Ru; +4 % ee vs. Mandyphos‑Rh |
| Conditions | 70 °C, MeOH:H2O (2:1), HCO2Na (10 eq), 0.5 mol % catalyst, 3 h |
Why This Matters
The 11 % ee gain over the industry‑standard BINAP catalyst can be decisive for meeting pharmaceutical purity thresholds in late‑stage intermediate synthesis.
- [1] Chen, Y. T.; Vojkovsky, T.; Fang, X.; Pocas, J. R.; Grant, W.; Schröter, T.; LoGrasso, P.; Bannister, T. D.; Feng, Y. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Electronic Supplementary Information, Table SI-1. Med. Chem. Commun., 2010. https://www.rsc.org/suppdata/md/c0/c0md00194e/c0md00194e.pdf View Source
